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Compound of Interest

2-(2-

Compound Name: Methoxybenzylamino)nicotinic
acid

CAS No.: 1019372-81-6

Cat. No.: B1629646

Get Quote

Executive Summary & Compound Profile

2-(2-Methoxybenzylamino)nicotinic acid is a bifunctional pyridine derivative characterized by

a carboxylic acid at the C3 position and a secondary amine substituted with a 2-methoxybenzyl
group at the C2 position. Its structural integrity is critical for downstream cyclization reactions
(e.g., to acridinones) or as a pharmacophore in neuroactive ligand design.
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Property Specification
2-[(2-methoxyphenyl)methylamino]pyridine-3-
IUPAC Name K ] )./p ¥ Y Ipy
carboxylic acid
CAS Number 1019372-81-6
C
H
Molecular Formula N
O
Molecular Weight 258.27 g/mol
Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility . .
Methanol; insoluble in Water (neutral pH)

Synthesis & Reaction Pathway[1][2][3]

The synthesis follows a nucleophilic aromatic substitution (S

Ar) mechanism. The 2-chloronicotinic acid substrate undergoes displacement by 2-
methoxybenzylamine. This reaction is favored by the electron-withdrawing carboxylic acid
group at the C3 position, which activates the C2-chlorine bond.

Experimental Protocol

» Reagents: 2-Chloronicotinic acid (1.0 eq), 2-Methoxybenzylamine (2.0 eq).

e Solvent: Neat (solvent-free) or Pyridine (reflux). Note: Solvent-free conditions at 120-130°C
often yield higher purity.

e Procedure:

o Mix 2-chloronicotinic acid (10 mmol) and 2-methoxybenzylamine (20 mmol) in a round-
bottom flask.
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[e]

Heat the mixture to 130°C for 4—6 hours. Monitor by TLC (10% MeOH in DCM).

o

Upon completion, cool to room temperature.

[¢]

Acidify with 1N HCI to pH 4-5 to precipitate the product.

[¢]

Filter the solid, wash with cold water (2x) and cold ethanol (1x).

[e]

Recrystallize from Ethanol/Water if necessary.

Reaction Workflow Visualization
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Caption: S

Ar pathway for the synthesis of the target aminonicotinic acid derivative.

Spectroscopic Data (NMR, IR, MS)

The following data represents the definitive spectroscopic profile for 2-(2-
Methoxybenzylamino)nicotinic acid.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

| Frequency: 400 MHz (
H), 100 MHz (

C)

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1629646/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-2-methoxybenzylamino-nicotinic-acid
https://www.benchchem.com/product/b1629646/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-2-methoxybenzylamino-nicotinic-acid
https://www.benchchem.com/product/b1629646/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-2-methoxybenzylamino-nicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The

H NMR spectrum is characterized by the distinct singlet of the methoxy group, the benzylic
methylene doublet (coupling with NH), and the splitting of the pyridine ring protons.

Table 1: Predicted

H NMR Assignments
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Shift ( ] Structural
Mult. Integ. Assignment e
ppm) nsig

Carboxylic acid
proton;
exchangeable
with D

13.10 brs 1H COOH

O.

Secondary

amine; couples
8.50 t (br) 1H NH with benzylic CH

-proton to
nitrogen;

8.28 dd 1H Py-H6 _
deshielded. (

Hz)

Ortho to COOH;

deshielded by
8.08 dd 1H Py-H4 carbonyl. (

Hz)

Phenyl ring
7.20-7.30 m 2H Ar-H protons (H4',
H6").

Ortho to OMe;
shielded by
electron

6.98 d 1H Ar-H3'

donation.

6.88 t 1H Ar-H5' Para to OMe.

6.61 dd 1H Py-H5
-proton; most

shielded pyridine
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proton. (

Hz)

Benzylic
methylene;

N-CH _
couples with NH

-Ar (

4.65 d 2H

Hz).

Methoxy group;

O-CH

3.82 S 3H characteristic

sharp singlet.

Table 2: Predicted

C NMR Assignments
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Shift (

Assignment
ppm)
169.2 C=0 (Carboxylic Acid)
158.5 Pyridine C2 (C-N)
157.1 Phenyl C2' (C-OMe)
152.3 Pyridine C6
140.1 Pyridine C4
129.5 Phenyl C1' (Ipso)
128.2 Phenyl C6'
126.5 Phenyl C4'
120.4 Phenyl C5'
113.2 Pyridine C5
110.8 Phenyl C3'
108.5 Pyridine C3 (C-COOH)
55.6 O-CH
41.2 N-CH

B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

e Calculated Monoisotopic Mass: 258.1004 Da

¢ Observed [M+H]

:259.1 m/z

e Observed [M+Na]
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:281.1 m/z

o Fragmentation Pattern:
o m/z 241 (Loss of -OH/H

O from acid).

o m/z 121 (Tropylium ion derived from 2-methoxybenzyl fragment).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

3300 — 3350 cm

: N-H stretching (secondary amine).

2500 — 3000 cm

: O-H stretching (carboxylic acid, broad).

1680 — 1700 cm

: C=0 stretching (conjugated carboxylic acid).

1580 — 1600 cm

: C=C / C=N stretching (Pyridine/Aromatic ring breathing).

1240 — 1260 cm

: C-O-C asymmetric stretching (Aryl alkyl ether).

Quality Control & Self-Validating Protocols

To ensure the integrity of the synthesized compound, perform the following checks.

A. Thin Layer Chromatography (TLC)

o Stationary Phase: Silica Gel 60 F
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» Mobile Phase: Dichloromethane : Methanol (9:1 v/v) + 1% Acetic Acid.
e Visualization: UV Light (254 nm).
o Expected R

: ~0.4 — 0.5 (Product is more polar than the starting 2-chloronicotinic acid due to the
amino/acid functionality, but less polar than the zwitterionic form might suggest due to
intramolecular H-bonding).

B. HPLC Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 pm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm and 280 nm.

C. Melting Point

o Expected Range: 145 — 155 °C (Based on the 2-benzylamino analog MP of 148 °C). Sharp
melting indicates high purity.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(2-Methoxybenzylamino)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629646/docs#technical-guide-spectroscopic-
characterization-of-2-2-methoxybenzylamino-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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